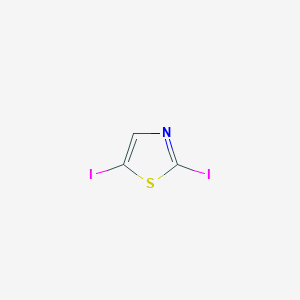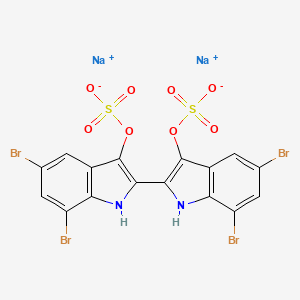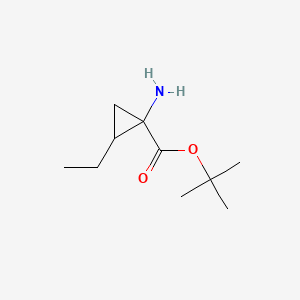
2,5-Diiodothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diiodothiazole is a heterocyclic compound containing sulfur, nitrogen, and iodine atoms. It belongs to the thiazole family, which is characterized by a five-membered ring structure with one sulfur and one nitrogen atom. The presence of iodine atoms at the 2 and 5 positions of the thiazole ring makes this compound unique and imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diiodothiazole typically involves the iodination of thiazole derivatives. One common method includes the reaction of thiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is common in large-scale production. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Diiodothiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: this compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; solvents like DMF or DMSO; temperatures ranging from room temperature to 100°C.
Major Products:
Substitution Products: Azides, nitriles, organometallic derivatives.
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiazolidines.
Applications De Recherche Scientifique
2,5-Diiodothiazole has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2,5-Diiodothiazole varies depending on its application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis . In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
2,4-Dibromothiazole: Contains bromine atoms instead of iodine; used in similar applications but with different reactivity and properties.
2,4-Diacetyl-5-bromothiazole: Contains acetyl and bromine substituents; used in flavor and fragrance industries.
Thiazole: The parent compound without halogen substituents; widely used in pharmaceuticals and agrochemicals.
Uniqueness of 2,5-Diiodothiazole: The presence of iodine atoms at the 2 and 5 positions imparts unique reactivity and properties to this compound. It exhibits higher reactivity in substitution reactions compared to its brominated counterparts and has distinct biological activities that make it a valuable compound in various research fields .
Propriétés
Numéro CAS |
108306-62-3 |
|---|---|
Formule moléculaire |
C3HI2NS |
Poids moléculaire |
336.92 g/mol |
Nom IUPAC |
2,5-diiodo-1,3-thiazole |
InChI |
InChI=1S/C3HI2NS/c4-2-1-6-3(5)7-2/h1H |
Clé InChI |
HMYFQZITFYDGLS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=N1)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione](/img/structure/B13113044.png)


![6'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13113060.png)



